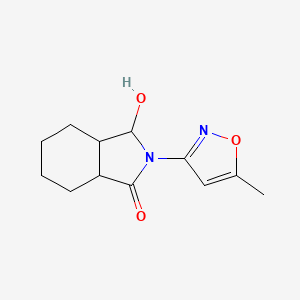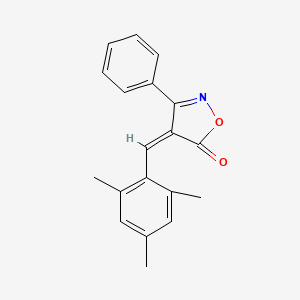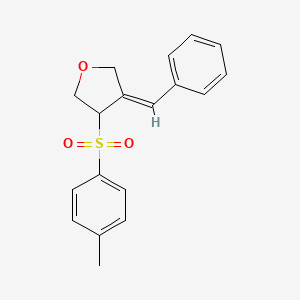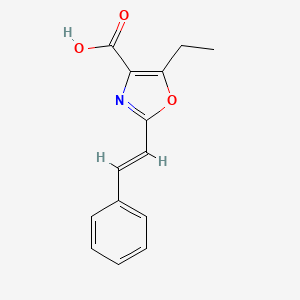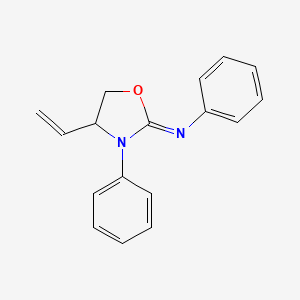
(2Z)-4-Ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is a heterocyclic compound with a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline typically involves the reaction of aniline derivatives with oxazolidine precursors under specific conditions. One common method involves the condensation of 3-phenyl-4-vinyloxazolidin-2-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidine compounds, and substituted phenyl or vinyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Benzoyl-4-phenyl-1,3-thiazol-2-ylidene)aniline: This compound contains a thiazole ring instead of an oxazolidine ring and exhibits different chemical and biological properties.
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline hydrobromide: A derivative with a hydrobromide salt form, which may have different solubility and stability characteristics.
Uniqueness
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is unique due to its specific oxazolidine ring structure, which imparts distinct chemical reactivity and potential biological activities. The presence of both phenyl and vinyl groups further enhances its versatility in various applications .
Eigenschaften
CAS-Nummer |
121485-54-9 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C17H16N2O/c1-2-15-13-20-17(18-14-9-5-3-6-10-14)19(15)16-11-7-4-8-12-16/h2-12,15H,1,13H2 |
InChI-Schlüssel |
ZWAVTBLLPYBEDS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1COC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)


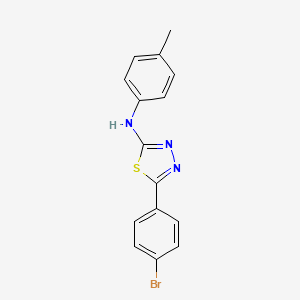
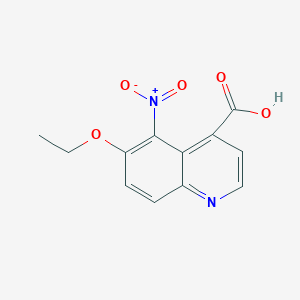
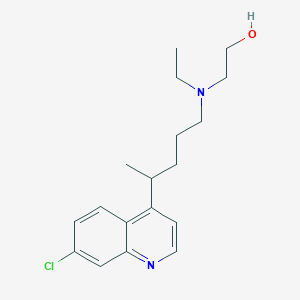
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
